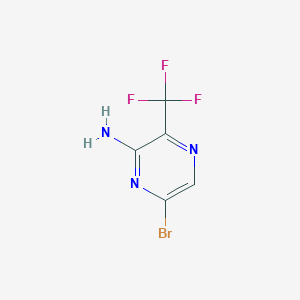
6-Bromo-3-(trifluoromethyl)pyrazin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Bromo-3-(trifluoromethyl)pyrazin-2-amine is an organic compound belonging to the pyrazine family It is characterized by the presence of a bromine atom at the 6th position and a trifluoromethyl group at the 3rd position on the pyrazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the Suzuki–Miyaura coupling reaction, which involves the reaction of a boronic acid derivative with a halogenated pyrazine under palladium catalysis . This method is favored for its mild reaction conditions and high functional group tolerance.
Industrial Production Methods
Industrial production of 6-Bromo-3-(trifluoromethyl)pyrazin-2-amine may involve multi-step synthesis processes, including the protection and deprotection of functional groups, as well as the use of superstoichiometric reagents for specific transformations . The process is optimized for high yield and purity, ensuring the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-3-(trifluoromethyl)pyrazin-2-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in redox reactions, altering the oxidation state of the nitrogen atoms in the pyrazine ring.
Coupling Reactions: It can undergo coupling reactions, such as the Suzuki–Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts, boronic acids, and various nucleophiles. Reaction conditions typically involve the use of organic solvents, controlled temperatures, and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the bromine atom.
Scientific Research Applications
6-Bromo-3-(trifluoromethyl)pyrazin-2-amine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 6-Bromo-3-(trifluoromethyl)pyrazin-2-amine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The bromine atom can participate in halogen bonding, influencing the compound’s binding affinity to its targets . These interactions can modulate various biological processes, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
3-Chloro-6-(trifluoromethyl)pyrazin-2-amine: Similar structure with a chlorine atom instead of bromine.
6-Bromo-N,N-bis(4-methoxybenzyl)-4-methyl-5-(trifluoromethyl)pyridin-2-amine: A more complex derivative with additional functional groups.
Uniqueness
6-Bromo-3-(trifluoromethyl)pyrazin-2-amine is unique due to the combination of the bromine and trifluoromethyl groups on the pyrazine ring. This specific arrangement imparts distinct chemical properties, such as enhanced reactivity and stability, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C5H3BrF3N3 |
|---|---|
Molecular Weight |
242.00 g/mol |
IUPAC Name |
6-bromo-3-(trifluoromethyl)pyrazin-2-amine |
InChI |
InChI=1S/C5H3BrF3N3/c6-2-1-11-3(4(10)12-2)5(7,8)9/h1H,(H2,10,12) |
InChI Key |
IOXVNONORRSGQB-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(N=C(C(=N1)C(F)(F)F)N)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


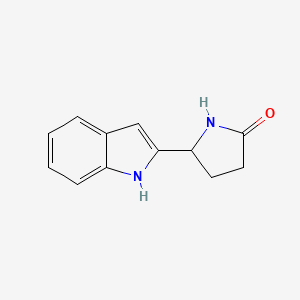

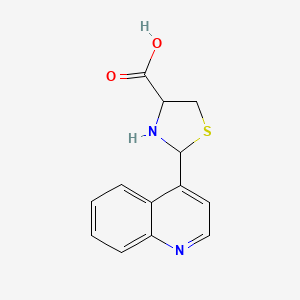

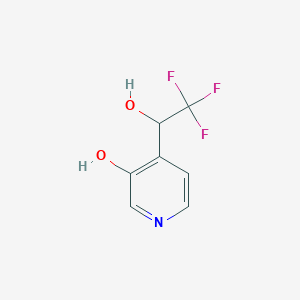

![(1r,1'R,4R)-6'-Bromo-4-methoxy-5''-methyl-3'H-dispiro[cyclohexane-1,2'-indene-1',2''-imidazol]-4''-amine ((1S,4R)-7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonate](/img/structure/B12984264.png)
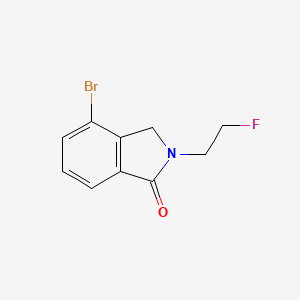
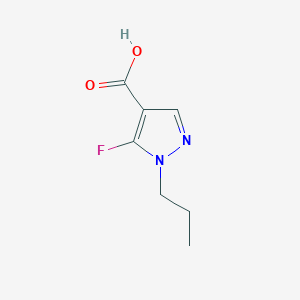


![3-(tert-Butoxycarbonyl)-9-hydroxy-3-azabicyclo[3.3.1]nonane-1-carboxylic acid](/img/structure/B12984282.png)

![3-Methyl-1H-pyrazolo[4,3-b]pyridine-6-carboxylic acid](/img/structure/B12984292.png)
